molecular formula C11H9BrF3NO3 B13502440 (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B13502440
M. Wt: 340.09 g/mol
InChI Key: FHKPKYARNOWAGN-QMMMGPOBSA-N
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Description

(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group and a trifluoroacetyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2,2,2-trifluoroacetic anhydride.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Acylation: The resulting amine is then acylated with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetylated amine.

    Coupling: Finally, the trifluoroacetylated amine is coupled with an appropriate amino acid derivative to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl derivatives.

    Reduction: The trifluoroacetyl group can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Bromophenyl derivatives with various functional groups.

    Reduction: Amino acid derivatives with reduced trifluoroacetyl groups.

    Substitution: A wide range of substituted bromophenyl derivatives.

Scientific Research Applications

(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand the interactions between amino acids and various biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the trifluoroacetyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
  • (2S)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
  • (2S)-3-(4-methylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Uniqueness

(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9BrF3NO3

Molecular Weight

340.09 g/mol

IUPAC Name

(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H9BrF3NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1

InChI Key

FHKPKYARNOWAGN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)Br

Origin of Product

United States

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